molecular formula C9H8N2O4 B12872772 2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid

2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid

Cat. No.: B12872772
M. Wt: 208.17 g/mol
InChI Key: XHQBFOJATLFHDG-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid typically involves the cyclization of 2-aminophenol with glyoxylic acid under acidic conditionsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be highly efficient and environmentally friendly. This method reduces reaction times and increases yields compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobenzo[d]thiazol-6-yl)-2-hydroxyacetic acid
  • 2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid

Uniqueness

2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown higher potency in inhibiting certain enzymes and greater selectivity in targeting cancer cells .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(2-amino-1,3-benzoxazol-6-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8N2O4/c10-9-11-5-2-1-4(3-6(5)15-9)7(12)8(13)14/h1-3,7,12H,(H2,10,11)(H,13,14)

InChI Key

XHQBFOJATLFHDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(C(=O)O)O)OC(=N2)N

Origin of Product

United States

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